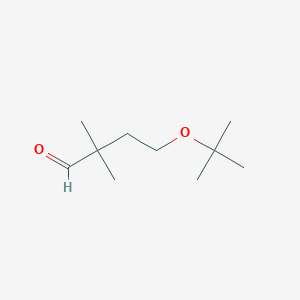![molecular formula C8H12F3NO B1491395 3-(Trifluorométhyl)-1-azabicyclo[2.2.2]octan-3-ol CAS No. 1249550-18-2](/img/structure/B1491395.png)
3-(Trifluorométhyl)-1-azabicyclo[2.2.2]octan-3-ol
Vue d'ensemble
Description
Trifluoromethyl groups (-CF3) are commonly found in many pharmaceuticals and agrochemicals due to their ability to enhance lipophilicity, metabolic stability, and pharmacokinetic properties . Azabicyclo compounds, on the other hand, are characterized by their bicyclic structure with a nitrogen atom incorporated into the ring system. They are often used in the synthesis of various pharmaceuticals due to their unique chemical properties .
Molecular Structure Analysis
The molecular structure of trifluoromethyl-containing compounds and azabicyclo compounds can vary greatly depending on the specific compound. For trifluoromethyl-containing compounds, the -CF3 group is often attached to a carbon atom in the molecule . For azabicyclo compounds, the nitrogen atom is incorporated into a bicyclic ring system .Chemical Reactions Analysis
Trifluoromethyl groups can participate in various chemical reactions, such as coupling reactions, nucleophilic reactions, and electrophilic reactions . The chemical reactions of azabicyclo compounds can vary greatly depending on the specific structure of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl-containing compounds and azabicyclo compounds can vary greatly depending on the specific compound. For example, trifluoromethyl groups can enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of a compound .Applications De Recherche Scientifique
Développement de médicaments pharmaceutiques
Le groupe trifluorométhyle est un pharmacophore courant dans de nombreux médicaments approuvés par la FDA en raison de sa capacité à améliorer l'activité biologique et la stabilité métabolique des composés pharmaceutiques . 3-(Trifluorométhyl)-1-azabicyclo[2.2.2]octan-3-ol pourrait servir de précurseur ou d'intermédiaire dans la synthèse de nouvelles molécules médicamenteuses, en particulier celles ciblant les troubles neurologiques où des structures similaires sont prévalentes.
Synthèse des alcaloïdes tropaniques
Le noyau azabicyclooctane est au cœur de la famille des alcaloïdes tropaniques, qui présentent une large gamme d'activités biologiques . Ce composé pourrait être utilisé dans la synthèse stéréosélective de ces alcaloïdes, qui présentent un intérêt pour leurs propriétés médicinales, notamment les effets analgésiques et anticholinergiques.
Mécanisme D'action
Target of Action
While the specific targets of this compound are not known, azabicyclo octanes like 1,4-diazabicyclo[2.2.2]octane (DABCO) are commonly used in organic synthesis as weak Lewis bases . They can act as catalysts for a series of organic reactions .
Mode of Action
The mode of action of azabicyclo octanes generally involves their basic, nucleophilic, and catalytic properties . They can facilitate reactions by acting as a base, catalyst, or reagent .
Biochemical Pathways
Compounds with a trifluoromethyl group have been found in many fda-approved drugs and exhibit numerous pharmacological activities .
Pharmacokinetics
The solubility of similar compounds like dabco in various solvents has been reported .
Result of Action
Azabicyclo octanes can facilitate a variety of organic reactions, potentially leading to the synthesis of various useful compounds .
Action Environment
The action of azabicyclo octanes can be influenced by various factors, including the presence of other reagents, the solvent used, and the temperature .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO/c9-8(10,11)7(13)5-12-3-1-6(7)2-4-12/h6,13H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRKNKYWGDJSHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491314.png)
![1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1491316.png)
![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491317.png)


![4-[(5-Bromo-3-fluoro-2-pyridyl)oxy]pyridin-2-amine](/img/structure/B1491322.png)







![1-[(1,3-Oxazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1491335.png)
